molecular formula C6H9N3O3 B1670411 6-diazo-5-oxo-L-norleucine CAS No. 157-03-9

6-diazo-5-oxo-L-norleucine

Cat. No.: B1670411
CAS No.: 157-03-9
M. Wt: 171.15 g/mol
InChI Key: YCWQAMGASJSUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist first isolated in the 1950s as a tumor-inhibitory antibiotic . It inhibits enzymes requiring glutamine as a substrate, including glutaminase (GLS) and amidotransferases involved in purine biosynthesis . DON disrupts nucleotide synthesis by blocking the conversion of formylglycinamide ribotide (FGAR) to formylglycinamidine ribotide (FGAM) in the de novo purine pathway . Its mechanism involves covalent binding to catalytic sites, mimicking glutamine’s structure .

Preparation Methods

DON is synthesized through a series of enzymatic reactions starting from lysine. The biosynthesis involves three key enzymes in bacteria

Chemical Reactions Analysis

DON undergoes various types of chemical reactions, including:

    Oxidation: DON can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions involving DON are less common.

    Substitution: DON can undergo substitution reactions, particularly involving its diazo group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Treatment

DON has shown promising results in various preclinical models and exploratory clinical studies:

  • Antitumor Efficacy : Studies have demonstrated that DON can inhibit tumor growth in multiple cancer types, including leukemias and solid tumors. It has been noted for its effectiveness in low-dose regimens that minimize toxicity while maintaining efficacy .
  • Combination Therapies : Recent research suggests that combining DON with other metabolic inhibitors may enhance its antitumor effects. For instance, pairing DON with lonidamine has shown potential as a synergistic approach to target altered metabolic pathways in cancer cells .

Neurological Disorders

DON's ability to penetrate the blood-brain barrier has opened avenues for its application in treating neurological disorders:

  • Neuroprotective Effects : Research indicates that DON may protect against neurodegenerative conditions by modulating glutamate levels and reducing excitotoxicity associated with excessive glutamine metabolism .
  • Targeted Drug Delivery : Innovative prodrug formulations of DON have been developed to enhance its delivery to brain tissues while minimizing systemic exposure, thereby reducing potential side effects .

Bioanalytical Applications

The quantification of DON in biological samples is crucial for understanding its pharmacokinetics and therapeutic potential:

  • Bioanalysis Techniques : Advanced bioanalytical methods have been employed to measure DON levels in plasma and brain tissues, facilitating the assessment of its pharmacological effects and safety profiles .

Case Study 1: Tumor-Targeted Delivery

A study focused on synthesizing tumor-targeted prodrugs of DON demonstrated significantly improved tumor-to-plasma ratios compared to standard DON administration. The prodrug exhibited enhanced stability in plasma while being effectively converted to active DON within tumor cells, leading to improved cytotoxicity against various cancer cell lines .

Case Study 2: Safety and Efficacy Reevaluation

A comprehensive review highlighted the historical context of DON's development and recent findings supporting its safety and efficacy as a metabolic therapy for cancer. The reevaluation emphasizes the need for renewed clinical trials focusing on lower dosing regimens that could minimize adverse effects while maximizing therapeutic benefits .

Comparison with Similar Compounds

Azaserine

Azaserine, another glutamine analog, shares DON’s mechanism of inhibiting FGAR-to-FGAM conversion in purine synthesis. However, DON is 10–20 times more potent than azaserine in suppressing de novo purine synthesis in mouse tissues . While both cause FGAR accumulation at low doses, higher DON doses inhibit earlier pathway steps, preventing intermediate buildup . Azaserine also exhibits weaker antitumor activity in vivo, with DON showing superior efficacy in Crocker Mouse Sarcoma 180 models .

Parameter DON Azaserine
IC50 (Purine Synthesis) ~0.1 µM (mouse liver) ~1–2 µM (mouse liver)
FGAR Accumulation Only at low doses Consistent across doses
Tumor Inhibition Stronger in sarcoma models Moderate

Azotomycin

Azotomycin, a DON prodrug, is hydrolyzed to release DON in vivo. While azotomycin demonstrated clinical activity in colorectal cancer, DON is considered the active moiety . Preclinical studies show DON’s superior bioavailability and potency, with CX-2 colon tumor xenografts showing marked regression at lower doses compared to azotomycin .

L-2-Amino-4-Oxo-5-Chloropentanoic Acid (Chloroketone)

Chloroketone, a glutaminase inhibitor, differs mechanistically from DON. While DON targets the glutamine-binding site , chloroketone binds the glutamate-binding site of glutaminase . Co-treatment with o-carbamoyl-L-serine enhances DON’s inactivation of glutaminase but protects against chloroketone, confirming distinct binding sites . Chloroketone also exhibits weaker enzyme inhibition in rat renal models compared to DON .

Newer Glutaminase Inhibitors

Natural compounds like ZINC03978829 and ZINC32296657 show higher binding affinity to GLS than DON (−9.7 kcal/mol vs. DON’s −4.7 kcal/mol) . These compounds also demonstrate stable hydrogen bonding in molecular dynamics simulations, suggesting improved selectivity and potency . DON’s limitations—such as off-target reactivity and poor pharmacokinetics—highlight the need for next-generation inhibitors .

Compound Binding Energy (kcal/mol) Selectivity
DON −4.7 Low (broad reactivity)
ZINC03978829 −9.3 High (targets GLS)
ZINC32296657 −9.7 High (targets GLS)

Sulfur-Containing Histidine Compounds

These compounds inhibit γ-glutamyl transpeptidase (GGT) more effectively than DON. In human cancer cells, they exhibit lower toxicity and induce mixed apoptosis/autophagy, unlike DON’s broad cytotoxic effects . Their IC50 values for GGT are 10-fold lower than DON’s, making them promising alternatives for GGT-dependent cancers .

Lonidamine

Lonidamine, a glycolysis inhibitor, complements DON’s glutaminase inhibition. While DON targets glutaminolysis, lonidamine blocks lactate export, creating metabolic synergy. Preclinical studies suggest this combination could overcome the limitations of single-agent therapy .

Biological Activity

6-Diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist that has garnered significant attention in the fields of cancer research and metabolic therapy. This compound, initially isolated from Streptomyces, exhibits a range of biological activities, including anticancer, analgesic, antibacterial, and antiviral properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

DON primarily acts as an inhibitor of glutaminase, an enzyme critical for glutamine metabolism. By inhibiting this enzyme, DON disrupts the synthesis of nucleic acids and proteins, which are essential for cell proliferation. The compound has an IC50 value of approximately 1 mM for kidney-type glutaminase (cKGA) . This inhibition leads to a reduction in the availability of key metabolites such as α-ketoglutarate and glutamate, which are vital for energy metabolism and biosynthetic pathways.

Biological Activities

1. Anticancer Properties:
DON has shown robust efficacy in various preclinical models of cancer. It selectively inhibits the growth of tumor cells that are dependent on glutamine for survival. For instance, studies have demonstrated that DON effectively reduces cell proliferation in neuroendocrine tumor cell lines . Furthermore, its therapeutic potential is enhanced when used in combination with other chemotherapeutic agents .

2. Analgesic Effects:
In addition to its anticancer properties, DON exhibits analgesic effects. This activity may be linked to its ability to modulate metabolic pathways involved in pain perception .

3. Antibacterial and Antiviral Activities:
Research indicates that DON possesses antibacterial and antiviral properties, although these effects are less characterized compared to its anticancer activity .

In Vitro Studies

Studies have shown that DON induces chromosomal aberrations in vitro at certain concentrations and exposure times . Its clastogenic activity was evaluated using micronucleus assays in animal models, revealing a dose-dependent increase in micronucleus formation at higher doses .

In Vivo Studies

In vivo studies have confirmed DON's antitumor efficacy. A series of animal studies demonstrated that DON significantly inhibited tumor growth in models of lymphoma and solid tumors . However, dose-limiting toxicities were noted, particularly gastrointestinal side effects such as nausea and diarrhea .

Case Studies

The following table summarizes key findings from clinical studies involving DON:

Study Patient Population Dosage Outcomes Toxicities
Phase I41 patients with various cancers0.2 mg/kg PO daily x 30 days47% reduction in Hodgkin's lymphoma lesionsStomatitis, Diarrhea
Phase II71 pediatric patients with acute leukemia0.25 mg/kg PO daily + 2.5 mg/kg 6MP daily for 28 days30/71 achieved complete remissionMucositis (85%), GI symptoms (28%)
Phase II63 patients with refractory tumorsDoses varied from 0.2–1.1 mg/kg daily IV or IMPartial response in 7/63 patientsMucositis (83%), Diarrhea (48%)

These studies illustrate the potential effectiveness of DON in treating various malignancies while highlighting the associated toxicities that limit its clinical use.

Recent Developments

Recent research has focused on developing prodrugs of DON to enhance its solubility and reduce systemic toxicity while maintaining therapeutic efficacy within tumors . These modifications aim to improve the bioavailability of DON specifically at tumor sites while minimizing exposure to normal tissues.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which DON inhibits cancer cell proliferation?

DON acts as a glutamine antagonist, competitively inhibiting glutamine-dependent enzymes such as glutaminase and FGAR amidotransferase, which are critical for nucleotide biosynthesis. Experimental validation involves measuring reduced purine/pyrimidine levels in cancer cells via radiolabeled precursor incorporation assays (e.g., 14^{14}C-glutamine tracing) and enzymatic activity assays using purified proteins .

Q. Which key enzymes in glutamine metabolism are targeted by DON, and how are these interactions experimentally validated?

DON primarily targets glutaminase (GAC) and FGAR amidotransferase. Structural validation is achieved through Cryo-EM studies showing DON binding to glutaminase active sites, while enzymatic inhibition is confirmed via spectrophotometric assays monitoring ammonia release or HPLC-based quantification of reaction products (e.g., glutamate) in cell lysates .

Q. How does DON affect in vivo tumor models, and what are standard metrics for evaluating its efficacy?

In murine glioblastoma and sarcoma models, DON reduces tumor growth by >50% compared to controls. Efficacy is assessed via tumor volume measurements (caliper or imaging), survival analysis, and metabolic profiling (e.g., 13^{13}C-glutamine tracer studies to quantify TCA cycle disruption) .

Advanced Research Questions

Q. What methodological challenges exist in quantifying DON concentrations in complex biological matrices, and how can they be addressed?

DON’s instability and low abundance in tissues require derivatization with acidified n-butanol to form stable esters, followed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). This method achieves a lower limit of quantification (LLOQ) of 30 nM, enabling precise measurement in plasma and brain tissue .

Q. How can researchers reconcile contradictions between DON’s preclinical promise and limited clinical efficacy in Phase II trials?

Phase II trials for colorectal carcinoma and sarcomas reported limited efficacy due to systemic toxicity and poor pharmacokinetics. To resolve this, researchers employ prodrug strategies (e.g., JHU-083) to enhance blood-brain barrier penetration and reduce gastrointestinal toxicity, as demonstrated in monkey CSF pharmacokinetic studies .

Q. What experimental designs are optimal for studying DON’s synergy with metabolic therapies like the ketogenic diet?

Orthogonal approaches include (1) combining DON with a ketogenic diet in glioblastoma-bearing mice to assess tumor growth inhibition via MRI and survival endpoints, and (2) metabolomic profiling (GC-MS) of serum/tissue to quantify ketone body levels and glutamine depletion .

Q. How can structural biology techniques elucidate DON’s interaction with glutaminase?

Cryo-EM at 2.9 Å resolution reveals DON’s binding to glutaminase filaments, disrupting Pi-induced activation. Molecular dynamics simulations further validate competitive inhibition by analyzing hydrogen-bonding networks and conformational changes in the enzyme’s active site .

Q. What strategies mitigate DON-induced toxicity while maintaining therapeutic efficacy?

Prodrug engineering (e.g., N-(pivaloyloxy)alkoxy-carbonyl derivatives) reduces systemic exposure by targeting tissue-specific esterase activation. Toxicity is monitored via plasma ALT/AST levels, while efficacy is maintained through glutaminase activity assays in tumor biopsies .

Q. How is DON repurposed for non-oncological research, such as neuroprotection or antiviral studies?

In HIV-associated neurocognitive disorder (HAND) models, DON reduces glutamate excitotoxicity by inhibiting glutaminase in microglia. Efficacy is measured via Morris water maze tests (cognitive function) and HPLC quantification of brain glutamate levels .

Q. What computational models predict DON’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like plasma half-life (1.2–2.5 hrs in mice) and tissue partition coefficients to optimize dosing regimens. Validation involves comparing simulated vs. experimental brain/plasma concentration ratios in preclinical models .

Properties

IUPAC Name

2-amino-6-diazo-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-17-0, 157-03-9
Record name DL-Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-diazo-5-oxo-L-norleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-DIAZO-5-OXO-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.